

(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride

Cat. No.: B572683

[Get Quote](#)

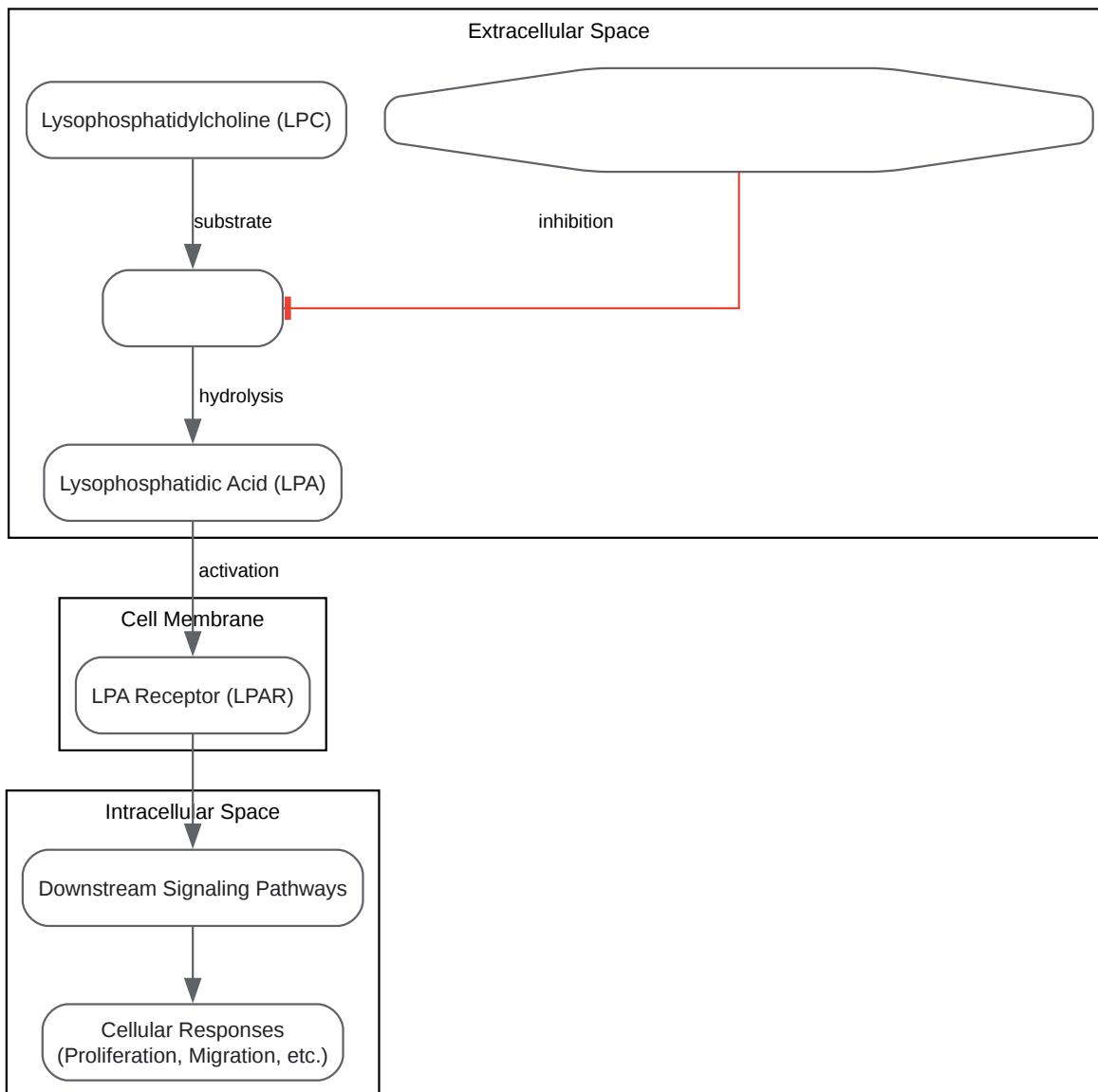
An In-depth Technical Guide on **(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride**: A Key Building Block for Autotaxin Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and application of **(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride**, a crucial chemical intermediate in the development of potent and selective autotaxin inhibitors. This document details experimental protocols for the synthesis and evaluation of compounds derived from this scaffold and presents relevant quantitative data in a structured format.

Molecular Structure and Chemical Properties

(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride is a bicyclic amine with a defined stereochemistry that is essential for its utility as a building block in medicinal chemistry. Its structural and chemical properties are summarized in the table below.


Property	Value
IUPAC Name	(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride
CAS Number	1256240-40-0
Molecular Formula	C ₇ H ₁₃ NO · HCl
Molecular Weight	163.65 g/mol
Appearance	White to off-white solid
Purity	Typically ≥95%

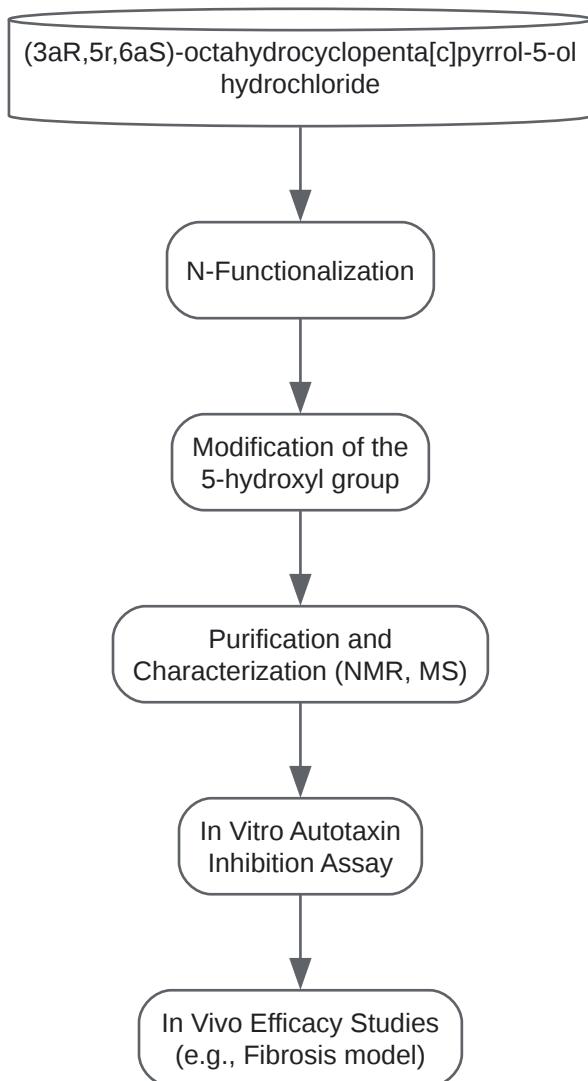
Role in Drug Discovery: Inhibition of the Autotaxin-Lysophosphatidic Acid (ATX-LPA) Signaling Pathway

Autotaxin (ATX) is a secreted enzyme that plays a critical role in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid. The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, survival, and inflammation. Dysregulation of this pathway has been linked to various diseases, making ATX a compelling therapeutic target for conditions such as fibrosis, cancer, and inflammatory disorders.

(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride serves as a key structural motif for the synthesis of a novel class of autotaxin inhibitors. The bicyclic core of this molecule provides a rigid scaffold that can be functionalized to achieve high-affinity and selective binding to the autotaxin enzyme, thereby inhibiting its catalytic activity and reducing the production of LPA.

Below is a diagram illustrating the ATX-LPA signaling pathway and the mechanism of action for inhibitors derived from the octahydrocyclopenta[c]pyrrol-ol scaffold.

[Click to download full resolution via product page](#)


Caption: The ATX-LPA signaling pathway and the point of inhibition.

Synthesis and Experimental Protocols

While a specific, detailed synthesis for **(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride** is not readily available in peer-reviewed literature, a patent for a related compound provides a plausible synthetic strategy. The synthesis of a derivative, tert-butyl ((3aR,5r,6aS)-2-(6-amino-5-(2-chloro-3-methylphenyl)pyrazin-2-yl)-5-methyloctahydrocyclopenta[c]pyrrol-5-yl)carbamate, suggests a multi-step process likely involving the construction of the bicyclic core followed by functional group manipulations.

General Experimental Workflow for Autotaxin Inhibitor Synthesis

The following diagram outlines a general workflow for the synthesis and evaluation of autotaxin inhibitors starting from the **(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride** building block.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for inhibitor development.

In Vitro Autotaxin Inhibition Assay Protocol

A common method for assessing the potency of autotaxin inhibitors is a fluorogenic assay using a synthetic substrate.

Materials:

- Recombinant human autotaxin
- Fluorogenic autotaxin substrate (e.g., CPF4)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% fatty acid-free BSA)
- Test compounds (dissolved in DMSO)
- 96-well black microplates

Procedure:

- Prepare serial dilutions of the test compounds in assay buffer.
- Add 2 µL of the compound dilutions to the wells of the microplate.
- Add 48 µL of pre-warmed (37°C) recombinant autotaxin solution to each well.
- Incubate the plate at 37°C for 15 minutes.
- Initiate the reaction by adding 50 µL of the pre-warmed fluorogenic substrate solution to each well.
- Monitor the increase in fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/528 nm for CPF4) over time using a microplate reader.
- Calculate the rate of reaction for each concentration of the test compound.

- Determine the IC_{50} value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Efficacy Study: Bleomycin-Induced Pulmonary Fibrosis Model

This model is widely used to evaluate the anti-fibrotic potential of drug candidates.

Animals:

- Male C57BL/6 mice (8-10 weeks old)

Procedure:

- Induction of Fibrosis: Anesthetize mice and intratracheally instill a single dose of bleomycin (e.g., 1.5-3.0 U/kg) in sterile saline. Control animals receive saline only.
- Treatment: Administer the test compound (formulated in a suitable vehicle) or vehicle control to the mice daily, starting from day 7 or 14 post-bleomycin instillation, via an appropriate route (e.g., oral gavage, intraperitoneal injection).
- Endpoint Analysis: On day 21 or 28, euthanize the mice and collect lung tissue and bronchoalveolar lavage fluid (BALF).

• Assessments:

- Histopathology: Stain lung sections with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).
- Collagen Content: Quantify the total lung collagen content using a Sircol collagen assay.
- Inflammatory Cell Infiltration: Perform cell counts and differentials on BALF to assess inflammation.
- Gene Expression: Analyze the expression of pro-fibrotic and inflammatory markers in lung homogenates using quantitative PCR.

Quantitative Data

While specific IC_{50} values for inhibitors directly synthesized from **(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride** are not publicly available, the following table provides representative data for potent autotaxin inhibitors with related structural features, demonstrating the potential of this chemical class.

Compound	Autotaxin IC_{50} (nM)	Assay Type	Reference
GLPG1690 (Ziritaxestat)	2.5	Human whole blood	[Published Data]
PAT-048	4.3	Recombinant human ATX	[Published Data]
BMS-813160	6	Recombinant human ATX	[Published Data]

Conclusion

(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride is a valuable and versatile building block for the development of novel autotaxin inhibitors. Its rigid bicyclic structure provides a solid foundation for the design of potent and selective compounds targeting the ATX-LPA signaling pathway. The experimental protocols outlined in this guide offer a framework for the synthesis and evaluation of such inhibitors, from *in vitro* enzymatic assays to *in vivo* models of disease. Further exploration of the structure-activity relationships of derivatives of this scaffold holds significant promise for the discovery of new therapeutics for a range of debilitating diseases.

- To cite this document: BenchChem. [(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b572683#3ar-5r-6as-octahydrocyclopenta-c-pyrrol-5-ol-hydrochloride-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com